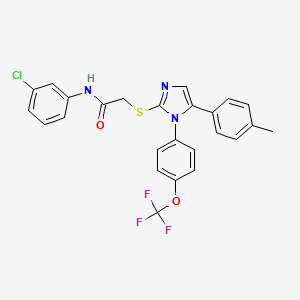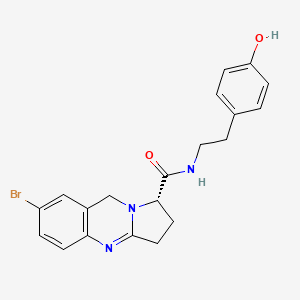
NMDAR 拮抗剂 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NMDAR 拮抗剂 1 是一种抑制 N-甲基-D-天冬氨酸受体 (NMDAR) 作用的化合物。NMDAR 是一种谷氨酸受体,在突触可塑性、记忆功能和神经发育中起着至关重要的作用。 NMDAR 拮抗剂被用于各种治疗应用,包括治疗神经系统疾病和抑郁症 .
科学研究应用
NMDAR 拮抗剂 1 具有广泛的科学研究应用:
化学: 用作研究 NMDAR 结构和功能的工具。
生物学: 有助于理解 NMDAR 在突触可塑性和神经发育中的作用。
医学: 研究其在治疗神经系统疾病、抑郁症和神经退行性疾病方面的潜力
工业: 用于开发针对 NMDAR 的新型治疗剂.
作用机制
NMDAR 拮抗剂 1 通过与 NMDAR 结合并抑制其活性来发挥其作用。这阻止了钙离子流入神经元,从而减少了兴奋性毒性和神经元损伤。 该化合物靶向 NMDAR 的特定亚基,导致对受体活性的选择性抑制 .
生化分析
Biochemical Properties
NMDAR antagonist 1 plays a significant role in biochemical reactions, particularly in the context of excitotoxicity, a key pathological process implicated in neurodegenerative disorders . It interacts with the NMDA receptor, which plays a central role in excitotoxicity . The specific effect of this compound is influenced by variables including developmental stage, gender, species, strain, and, crucially, the administered dose .
Cellular Effects
The cellular effects of NMDAR antagonist 1 are profound. It has been shown to interfere with short-interval timing by producing an overestimation of time and a nonscalar increase in variability . Moreover, it increases the response rate, suggesting a decrease in response inhibition .
Molecular Mechanism
The molecular mechanism of NMDAR antagonist 1 involves its interaction with the NMDA receptor. This receptor plays a central role in excitotoxicity, a key pathological process implicated in neurodegenerative disorders . NMDAR antagonist 1 works to antagonize, or inhibit the action of, the NMDA receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, NMDAR antagonist 1 has been shown to have temporal effects. For instance, it has been found to interfere with short-interval timing by producing an overestimation of time and a nonscalar increase in variability .
Dosage Effects in Animal Models
In animal models, the effects of NMDAR antagonist 1 vary with different dosages . The specific effect of this compound is influenced by variables including developmental stage, gender, species, strain, and, crucially, the administered dose .
Metabolic Pathways
NMDAR antagonist 1 is involved in various metabolic pathways. Glutamate, the most vital excitatory neurotransmitter in the central nervous system (CNS), plays a crucial role in regulating various metabolic pathways .
Transport and Distribution
NMDAR antagonist 1 is transported and distributed within cells and tissues. Upon application of NMDA in both in vitro and in vivo models, increased delivery of bioactive molecules that was mediated through modulation of molecules involved in molecular delivery, including clathrin and caveolin were observed .
Subcellular Localization
The subcellular localization of NMDAR antagonist 1 involves its interaction with the NMDA receptor. As a result of this variation, the GluN2 subunits therefore influence cell-surface expression, subcellular localization, and recycling/degradation of NMDA receptor subtypes .
准备方法
合成路线和反应条件
NMDAR 拮抗剂 1 的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。 . 这些反应中常用的试剂包括卤化剂、还原剂和偶联剂。
工业生产方法
This compound 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程包括严格的质量控制措施,以监控最终产品的稳定性和安全性 .
化学反应分析
反应类型
NMDAR 拮抗剂 1 经历各种化学反应,包括:
氧化: 将官能团转化为更氧化态。
还原: 将硝基还原为胺。
取代: 卤化和其他取代反应以引入官能团.
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂和溴等卤化剂 .
主要形成的产物
相似化合物的比较
类似化合物
氯胺酮: 一种具有快速抗抑郁作用的著名 NMDAR 拮抗剂.
艾司氯胺酮: 氯胺酮的对映异构体,具有类似的治疗效果.
GM-1020: 一种新型 NMDAR 拮抗剂,与氯胺酮相比,其口服生物利用度提高,副作用降低.
独特性
NMDAR 拮抗剂 1 的独特性在于其对特定 NMDAR 亚基的特异性结合亲和力和选择性,这增强了其治疗潜力,同时最大限度地减少了副作用 .
属性
IUPAC Name |
(1S)-7-bromo-N-[2-(4-hydroxyphenyl)ethyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c21-15-3-6-17-14(11-15)12-24-18(7-8-19(24)23-17)20(26)22-10-9-13-1-4-16(25)5-2-13/h1-6,11,18,25H,7-10,12H2,(H,22,26)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHFPVRYYJGAJY-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(CN2C1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NC3=C(CN2[C@@H]1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione](/img/structure/B2391961.png)
![2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide](/img/structure/B2391962.png)
![2-[2-(4-ethoxyphenyl)-2-oxoethyl]-4-(2-methoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2391963.png)
![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2391965.png)
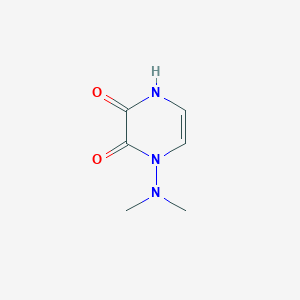
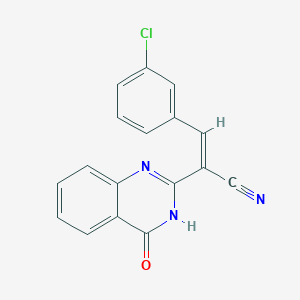
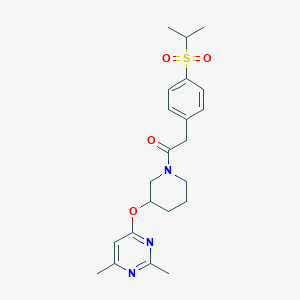
![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391972.png)

![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2391976.png)
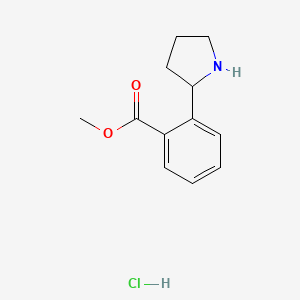
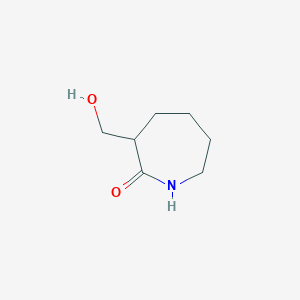
![7-(4-fluorophenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2391980.png)
